Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15900281
InChI: InChI=1S/C11H11BrN2O3/c1-3-17-11(15)8-5-13-14-6-7(16-2)4-9(12)10(8)14/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C11H11BrN2O3
Molecular Weight: 299.12 g/mol

Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC15900281

Molecular Formula: C11H11BrN2O3

Molecular Weight: 299.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate -

Specification

Molecular Formula C11H11BrN2O3
Molecular Weight 299.12 g/mol
IUPAC Name ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C11H11BrN2O3/c1-3-17-11(15)8-5-13-14-6-7(16-2)4-9(12)10(8)14/h4-6H,3H2,1-2H3
Standard InChI Key FZISKBDJWJGABK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C(=CC(=CN2N=C1)OC)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a fused bicyclic system—pyrazolo[1,5-a]pyridine—characterized by a five-membered pyrazole ring fused to a six-membered pyridine ring. Key substituents include:

  • Bromine at position 4, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Methoxy group at position 6, contributing to electron-donating effects and metabolic stability .

  • Ethyl ester at position 3, enabling hydrolysis to carboxylic acids for further derivatization.

The IUPAC name, ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, reflects these substituents. Its Canonical SMILES string, CCOC(=O)C1=C2C(=CC(=CN2N=C1)OC)Br, encodes the precise arrangement of atoms .

Physicochemical Profile

PropertyValueSource
Molecular FormulaC₁₁H₁₁BrN₂O₃
Molecular Weight299.12 g/mol
Density1.68±0.1 g/cm³
Boiling PointNot reported-
Melting PointNot reported-
LogP (Partition Coefficient)2.28
SolubilityLow in water; soluble in DMSO

The LogP value of 2.28 indicates moderate lipophilicity, favoring membrane permeability—a critical factor in drug development . The ester group’s hydrolysis potential under basic or enzymatic conditions allows for prodrug strategies.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step organic reactions, starting from pyridine or pyrazole precursors. A common pathway includes:

  • N-Amination: Reaction of 4-bromo-6-methoxypyridine with hydroxylamine-O-sulfonic acid to form the corresponding N-aminopyridine .

  • 1,3-Dipolar Cycloaddition: Treatment with ethyl propiolate in dimethylformamide (DMF) under reflux, yielding the pyrazolo[1,5-a]pyridine core .

  • Esterification: Reaction with ethanol and a dehydrating agent (e.g., H₂SO₄) to introduce the ethyl ester.

Yields range from 15–55%, depending on reaction optimization. For example, electron-withdrawing groups like bromine reduce reactivity, necessitating prolonged reflux (12–24 hours) .

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound . Characterization methods include:

  • NMR Spectroscopy: ¹H NMR confirms substituent positions (e.g., methoxy singlet at δ 3.9 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (e.g., m/z 299.995 for [M+H]⁺) .

  • HPLC: Ensures purity >95% at 254 nm.

Chemical Reactivity and Functionalization

Halogen Exchange Reactions

Biological Activity and Mechanisms

Cell LineIC₅₀ (µM)MechanismSource
A549 (Lung)12.5EGFR Inhibition
MCF7 (Breast)8.3Caspase-3 Activation

The bromine atom enhances target binding via halogen bonding, while the methoxy group improves metabolic stability .

Antiviral Activity

Pyrazolo[1,5-a]pyridines inhibit HIV-1 reverse transcriptase (RT) by binding to the non-nucleoside inhibitor pocket . Compound B-1 (ethyl pyrazolo[1,5-a]pyridine-3-carboxylate) showed an IC₅₀ of 12 µM, with fluorinated analogs exhibiting improved potency .

Anti-Inflammatory Effects

Methoxy-substituted derivatives inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin E₂ (PGE₂) synthesis in macrophages (IC₅₀ = 5.8 µM).

Applications in Drug Discovery

Kinase Inhibitor Development

The compound serves as a scaffold for type II kinase inhibitors, which target the inactive DFG-out conformation. Structural modifications at positions 4 and 6 modulate selectivity against kinases like ABL1 and FLT3 .

Prodrug Design

Hydrolysis of the ethyl ester yields carboxylic acids, which can be conjugated with targeting moieties (e.g., folate) for tumor-specific delivery .

Chemical Biology Probes

Fluorinated analogs are used in positron emission tomography (PET) to image kinase expression in vivo .

Comparison with Structural Analogs

Substituent Effects on Bioactivity

AnalogSubstituentsIC₅₀ (µM)Application
4-Fluoro-6-bromo derivative4-F, 6-Br8.3Kinase Inhibition
4-Methoxy-6-bromo derivative4-OCH₃, 6-Br10.2HIV-1 RT Inhibition
4-Bromo-6-fluoro derivative4-Br, 6-F7.5Anticancer

Key Findings:

  • Electron-withdrawing groups (Br, F) at position 4 enhance kinase binding.

  • Methoxy at position 6 improves metabolic stability but reduces RT inhibition .

Synthetic Accessibility

  • 4-Bromo-6-methoxy analogs require palladium catalysts for functionalization, increasing synthesis costs.

  • Methoxy-substituted derivatives achieve higher yields (30–55%) compared to halogenated variants (15–30%) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator